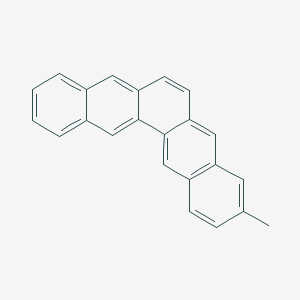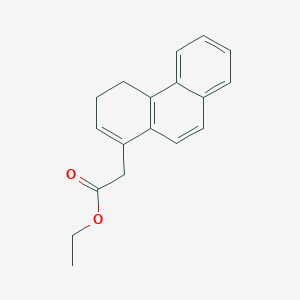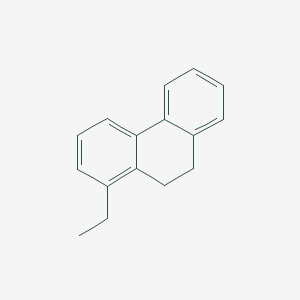
1-Ethyl-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-9,10-dihydrophenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of phenanthrene, characterized by the addition of an ethyl group at the first position and the saturation of the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-9,10-dihydrophenanthrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method allows for the formation of the desired compound with high efficiency and selectivity . Another method involves the use of phosphite ester and xenyl-2-butenoic acid ethyl ester derivatives, which undergo a series of reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been reported to facilitate the hydrocracking of related compounds, leading to the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using reagents such as chromic acid.
Substitution: Electrophilic halogenation can occur at the 9 and 10 positions, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and raney nickel are typical reagents for reduction.
Substitution: Bromine is often used for electrophilic halogenation.
Major Products Formed
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Halogenated phenanthrene derivatives
Applications De Recherche Scientifique
1-Ethyl-9,10-dihydrophenanthrene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-ethyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, its derivatives can conjugate with reduced glutathione, regulating the activity of certain enzymes and preventing neurodegeneration . The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing its biological activity.
Comparaison Avec Des Composés Similaires
1-Ethyl-9,10-dihydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the ethyl group and the saturated 9 and 10 positions.
9,10-Dihydrophenanthrene: Similar in structure but without the ethyl group.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
This compound is unique due to the presence of the ethyl group and the saturated 9 and 10 positions, which confer distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
- Phenanthrene
- 9,10-Dihydrophenanthrene
- Phenanthrenequinone
Propriétés
Numéro CAS |
113923-21-0 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-ethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-9H,2,10-11H2,1H3 |
Clé InChI |
ZGQCZVZJMCQRFW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2CCC3=CC=CC=C3C2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


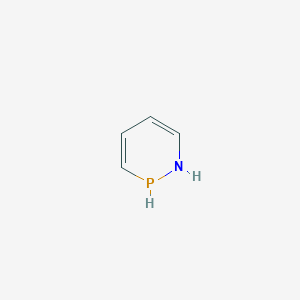
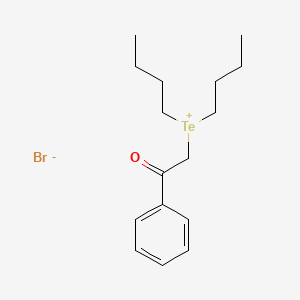
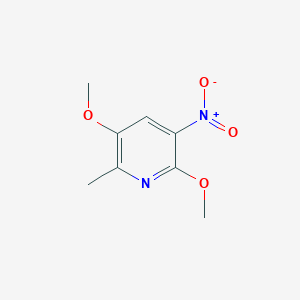

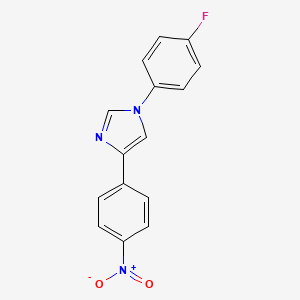
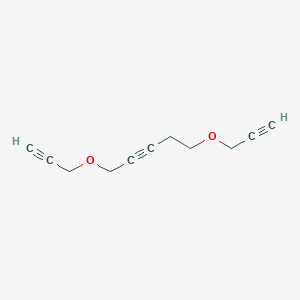
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
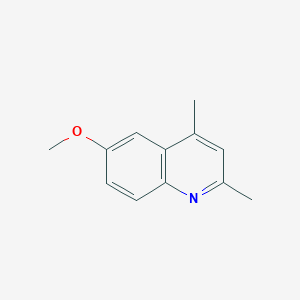
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
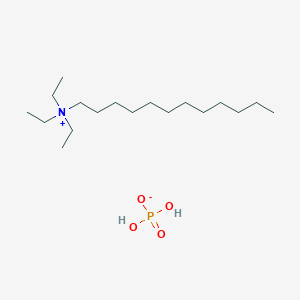
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
